Superior Antiviral Potency Retention Against Drug-Resistant HIV-1 Mutant vs. 6-Bromo Analog
In a direct comparative study of quinoline-based HIV-1 integrase allosteric inhibitors, the 8-bromo substituted analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog experienced a significant loss of potency [1]. This indicates that the 8-position bromine is critical for maintaining activity against this clinically relevant resistance mutation.
| Evidence Dimension | Antiviral potency retention against drug-resistant mutant |
|---|---|
| Target Compound Data | Retained full effectiveness against A128T mutant virus |
| Comparator Or Baseline | 6-bromo analog: Significant loss of potency against A128T mutant virus |
| Quantified Difference | Not quantified (reported as qualitative comparison) |
| Conditions | HIV-1 integrase multimerization assay; A128T substitution introduced into pNL4-3 via site-directed mutagenesis |
Why This Matters
For researchers developing HIV-1 integrase inhibitors, this position-specific advantage highlights the 8-bromo isomer as a preferred scaffold to mitigate resistance.
- [1] Glenn, C. D., et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses 2022, 14(7), 1466. View Source
